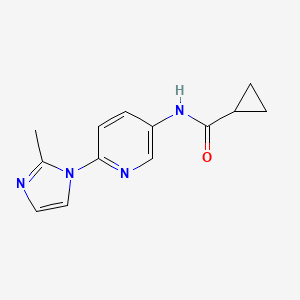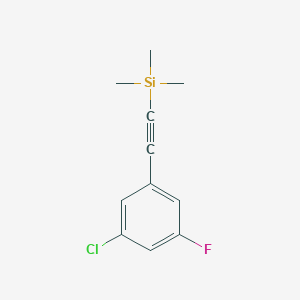
2-Tetradecylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. These reagents are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C₁₄H₂₉BrMg and a molecular weight of 301.5921 . It is typically used in various organic reactions, including nucleophilic addition to carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tetradecylmagnesium bromide is synthesized through the reaction of tetradecyl bromide with magnesium metal in an anhydrous solvent, usually diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in Kumada-Corriu-Tamao cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous conditions using diethyl ether or THF as solvents.
Substitution Reactions: Often involve halogenated compounds and are conducted under inert atmospheres.
Coupling Reactions: Require catalysts such as palladium, nickel, or iron, and may include additives like lithium chloride to enhance efficiency.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Resulting from cross-coupling reactions, often used as intermediates in organic synthesis.
Scientific Research Applications
2-Tetradecylmagnesium bromide is utilized in various scientific research applications:
Organic Synthesis: As a Grignard reagent, it is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Material Science: Used in the preparation of organometallic compounds and polymers.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Agriculture: Utilized in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-tetradecylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, resulting in the formation of alcohols or other functionalized products. The magnesium bromide by-product is typically removed by aqueous workup .
Comparison with Similar Compounds
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Phenylmagnesium bromide
Comparison: 2-Tetradecylmagnesium bromide is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain Grignard reagents. This makes it particularly useful in the synthesis of long-chain hydrocarbons and surfactants, where other Grignard reagents might not be as effective .
Properties
IUPAC Name |
magnesium;tetradecane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29.BrH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h3H,4-14H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZQCJMFAKKHND-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[CH-]C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
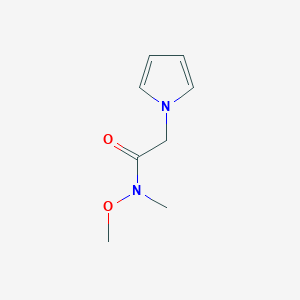
![N-[4-(quinazolin-4-ylamino)phenyl]acetamide](/img/structure/B14877467.png)
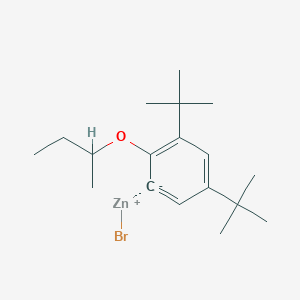

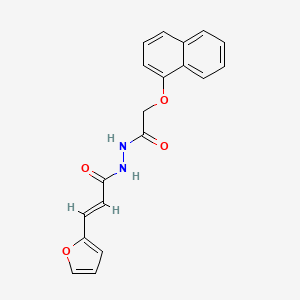

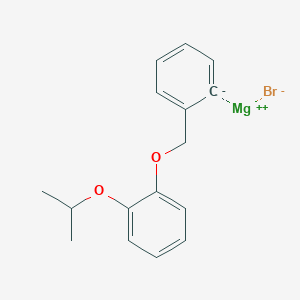
![Tert-butyl 1-(methoxy(methyl)carbamoyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14877507.png)
![N-(2-methoxyphenyl)-2-(4-oxo-5-(5,6,7,8-tetrahydronaphthalen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14877510.png)
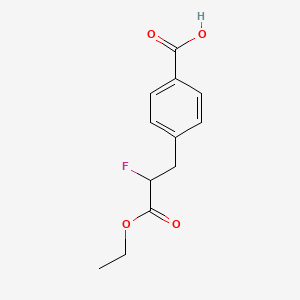
![3,4-dimethyl-1-[(4-methylpiperazin-1-yl)methyl]pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14877524.png)
